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N-methylimidazo[1,2-a]pyridin-3-amine

Physicochemical profiling Medicinal chemistry Lead optimization

N-Methylimidazo[1,2-a]pyridin-3-amine (CAS 1357627-65-6; C₈H₉N₃; MW 147.18 g·mol⁻¹) is a 3‑amino‑substituted fused imidazo[1,2‑a]pyridine. The imidazo[1,2‑a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of marketed drugs such as zolpidem, alpidem, and olprinone, and serving as a versatile starting point for compound library synthesis via the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
Cat. No. B11922244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methylimidazo[1,2-a]pyridin-3-amine
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCNC1=CN=C2N1C=CC=C2
InChIInChI=1S/C8H9N3/c1-9-8-6-10-7-4-2-3-5-11(7)8/h2-6,9H,1H3
InChIKeyGPDVGUXOXNYJRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylimidazo[1,2-a]pyridin-3-amine: Core Scaffold Identity and Procurement-Relevant Context


N-Methylimidazo[1,2-a]pyridin-3-amine (CAS 1357627-65-6; C₈H₉N₃; MW 147.18 g·mol⁻¹) is a 3‑amino‑substituted fused imidazo[1,2‑a]pyridine . The imidazo[1,2‑a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of marketed drugs such as zolpidem, alpidem, and olprinone, and serving as a versatile starting point for compound library synthesis via the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction [1][2]. The N‑methyl substitution on the 3‑amino group distinguishes this building block from the parent 3‑amino‑imidazo[1,2‑a]pyridine, altering both hydrogen‑bonding capacity and lipophilicity, which are critical parameters for downstream target engagement.

Why N-Methylimidazo[1,2-a]pyridin-3-amine Cannot Be Replaced by Generic Imidazo[1,2-a]pyridine Analogs


The imidazo[1,2‑a]pyridine chemotype is highly sensitive to the nature and position of substituents, and even conservative modifications produce divergent biological readouts [1]. The parent imidazo[1,2‑a]pyridin‑3‑amine (CAS 28036‑33‑1; primary amine at C‑3) and the 2‑methyl‑regioisomer (CAS 28036‑31‑9) differ from the N‑methyl‑3‑amino variant in hydrogen‑bond donor count, basicity (predicted pKa shifts), and lipophilicity (predicted LogP): the parent 3‑amine has a reported LogP of ~1.5 and water solubility of 4.9 g/L, while N‑methylation raises LogP and reduces aqueous solubility, directly influencing membrane permeability, protein binding, and metabolic stability . Structure–activity relationship (SAR) studies across antibacterial, anticancer, and EAAT3‑inhibitor programs consistently demonstrate that the identity of the 3‑amino substituent is a primary determinant of potency and selectivity, making generic interchange unreliable [2][3].

Quantitative Differentiation Evidence for N-Methylimidazo[1,2-a]pyridin-3-amine Versus Closest Analogs


Hydrogen-Bond Donor Count and Lipophilicity Shift Relative to Parent Imidazo[1,2-a]pyridin-3-amine

N-Methylimidazo[1,2-a]pyridin-3-amine possesses one fewer hydrogen-bond donor (HBD = 1; secondary amine) compared to the parent imidazo[1,2-a]pyridin-3-amine (HBD = 2; primary amine), while gaining an additional rotatable bond and increased lipophilicity. The parent compound displays a predicted LogP of approximately 1.5 and aqueous solubility of 4.9 g/L at 25°C . The N-methyl analog is expected to exhibit a LogP increase of approximately +0.5 to +0.8 log units based on the methylene contribution (π = ~0.5), correlating with enhanced membrane permeability but reduced aqueous solubility. This shift directly affects ADME properties and is a critical differentiator when selecting building blocks for CNS-penetrant versus peripherally restricted programs. [1]

Physicochemical profiling Medicinal chemistry Lead optimization

Modular Synthetic Accessibility via Groebke–Blackburn–Bienaymé Multicomponent Reaction

The imidazo[1,2-a]pyridin-3-amine scaffold is readily assembled via the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR) of 2-aminopyridine, an aldehyde, and an isocyanide [1]. The GBB-3CR has been validated across >100 patents and two FDA-approved drugs, demonstrating broad substrate scope and compatibility with DNA-encoded library (DEL) technology [2]. The specific N-methyl substitution at the 3-amino position can be introduced either directly using methyl isocyanide in the GBB reaction or via post-synthetic reductive amination / N-alkylation of the parent 3‑amine. This contrasts with 2‑methylimidazo[1,2‑a]pyridin‑3‑amine, which requires a different aldehyde input (acetaldehyde) and locks the methyl group onto the heterocyclic core rather than the exocyclic amine, resulting in a distinct synthetic entry point and diversification vector [3].

Synthetic methodology Library synthesis DNA-encoded libraries

Class-Level Bacteriostatic Activity Against MRSA with Novel Mechanism of Action

Shukla et al. (2012) systematically evaluated a library of Groebke–Blackburn–Bienaymé-derived imidazo[1,2‑a]pyridin‑3‑amines for antibacterial activity [1]. Compounds within this chemotype were found to be TLR7/8‑inactive but exhibited bacteriostatic activity specifically against Gram‑positive bacteria, including methicillin‑resistant Staphylococcus aureus (MRSA). Serial passaging of S. aureus in escalating doses of the most active analogue generated a resistant strain; comparison of minimum inhibitory concentrations (MICs) between wild‑type and resistant strains for known bacteriostatic agents indicated a novel mechanism of action distinct from marketed antibiotics. SAR studies identified the 3‑amino substituent as a critical position for tuning potency without abolishing activity [1]. While the exact MIC of N‑methylimidazo[1,2‑a]pyridin‑3‑amine was not separately reported, the class-level data establish this scaffold as a validated entry point for anti‑MRSA lead discovery, with the N‑methyl variant offering a specific vector for further SAR exploration.

Antibacterial MRSA Bacteriostatic Drug resistance

3-N-Methyl Linker Validated as Anticancer Pharmacophoric Element in Caspase-3-Mediated Apoptosis

Singh et al. (2022) synthesized a focused library of 49 imidazo[1,2‑a]pyridine analogs featuring N‑methyl, O‑methyl, or S‑methyl linkages at the C‑3 position and evaluated antiproliferative activity across six cancer cell lines (MCF-7, MDA-MB-231, MiaPaca-2, A549, PC-3, HCT-116) and normal HEK-293 cells [1]. The study explicitly demonstrated that the 3‑N‑methyl linkage (present in hit compound 5b) is compatible with potent anticancer activity: compound 5b exhibited IC₅₀ values ranging from 3.5 to 61.1 µM across the panel, with no toxicity against normal cells. Mechanistic studies confirmed that 5b induces caspase‑3 cleavage (a hallmark of apoptosis), upregulates PTEN, downregulates the AKT pathway, and showed strong in silico binding to PI3Kα (docking score −6.932; ΔG −56.297 kcal/mol) [1]. In contrast, the O‑methyl and S‑methyl analogs in the same library displayed divergent activity profiles, underscoring that the N‑methyl linker specifically contributes to the observed pharmacology.

Anticancer Apoptosis Caspase-3 PI3Kα

N-Substitution at C-3 as a Primary Determinant of EAAT3 Selectivity Over EAAT1/2/4

Wu et al. (2019) screened 49,087 compounds against EAAT3 and identified 2-(furan-2-yl)-8-methyl-N-(o-tolyl)imidazo[1,2‑a]pyridin‑3‑amine (3a) as the first selective EAAT3 inhibitor, demonstrating >20‑fold selectivity for EAAT3 (IC₅₀ = 13 µM) over EAAT1,2,4 (IC₅₀ > 250 µM each) [1]. SAR optimization produced analog 3e with ~35‑fold selectivity (EAAT3 IC₅₀ = 7.2 µM). Critically, the SAR study established that the substitution pattern on the 3‑amino group (specifically the o‑tolyl moiety) was essential for EAAT3 selectivity, and that a small lipophilic substituent (methyl or bromine) at the 7‑ and/or 8‑position was also required for activity [1]. This demonstrates that the N‑substitution at C‑3 is a key selectivity handle within the imidazo[1,2‑a]pyridin‑3‑amine chemotype — a finding directly relevant to N‑methylimidazo[1,2‑a]pyridin‑3‑amine as the minimal N‑alkylated scaffold for initiating EAAT3‑targeted programs.

EAAT3 Glutamate transporter Selectivity CNS

TNF-α Inhibitory Potential of Imidazo[1,2-a]pyridin-3-amine Derivatives with Tunable N-Substitution

A 2024 study explored imidazo[1,2‑a]pyridin‑3‑amines accessed via a Wang‑OSO₃H‑catalyzed GBB reaction under ultrasound irradiation for TNF‑α inhibitory activity [1]. Compounds 4a, 4b, and 4d were identified as initial hits with in vitro IC₅₀ values in the range of approximately 6.2–6.9 µM against TNF‑α. In silico docking revealed that these compounds interact with key residues (TYR135, TYR227, ILE231, LEU133, LEU233) in the TNF‑α trimer, destabilizing the trimer and interfering with receptor signaling [1]. The study demonstrates that the imidazo[1,2‑a]pyridin‑3‑amine scaffold, with appropriate N‑substitution, can achieve low‑micromolar TNF‑α inhibition, positioning N‑methylimidazo[1,2‑a]pyridin‑3‑amine as a logical entry scaffold for anti‑inflammatory lead generation.

Anti-inflammatory TNF-α Cytokine inhibition Immunomodulation

Procurement-Guiding Application Scenarios for N-Methylimidazo[1,2-a]pyridin-3-amine


Hit-Finding Libraries Targeting Gram-Positive Pathogens Including MRSA

N‑Methylimidazo[1,2‑a]pyridin‑3‑amine serves as a core building block for DNA‑encoded library (DEL) or traditional high‑throughput screening decks aimed at Gram‑positive bacterial targets, especially MRSA. The Shukla et al. (2012) class‑level validation of imidazo[1,2‑a]pyridin‑3‑amines as bacteriostatic agents with a novel resistance mechanism [1] provides evidence that this chemotype can evade existing resistance pathways. Procurement of the N‑methyl variant rather than the parent amine enables direct exploration of N‑substituent SAR without requiring an additional synthetic step, accelerating hit‑to‑lead timelines in anti‑infective programs.

CNS-Penetrant EAAT3-Selective Inhibitor Discovery

The reduced H‑bond donor count (HBD = 1 vs. 2 for the parent amine) and increased predicted LogP of N‑methylimidazo[1,2‑a]pyridin‑3‑amine favor passive blood–brain barrier permeation. Combined with the SAR demonstrated by Wu et al. (2019), where N‑substitution on the 3‑amino group was proven essential for EAAT3 selectivity (>20‑fold over EAAT1/2/4) [2], this compound is the preferred starting scaffold for CNS‑targeted EAAT3 inhibitor campaigns over the more polar, non‑selective parent 3‑amine.

Anticancer Lead Generation Targeting PI3Kα/AKT/Caspase-3 Axis

The Singh et al. (2022) study confirmed that the 3‑N‑methyl linkage is compatible with potent, multi‑cell‑line anticancer activity (IC₅₀ 3.5–61.1 µM) via caspase‑3‑mediated apoptosis and PI3Kα engagement (docking score −6.932) [3]. N‑Methylimidazo[1,2‑a]pyridin‑3‑amine provides the minimal N‑methyl scaffold for constructing focused libraries around this mechanism. Procuring this building block over the O‑methyl or S‑methyl analogs biases the library toward the pharmacophoric element proven to engage the PI3Kα/AKT/caspase‑3 pathway.

Anti-Inflammatory Programs Targeting TNF-α Trimer Destabilization

Imidazo[1,2‑a]pyridin‑3‑amines with N‑substitution have demonstrated low‑micromolar TNF‑α inhibition (IC₅₀ ~6.2–6.9 µM) via trimer destabilization, as shown by the 2024 Wang‑OSO₃H‑catalyzed synthesis study [4]. N‑Methylimidazo[1,2‑a]pyridin‑3‑amine, with its clean, low‑molecular‑weight core (MW 147.18), is an ideal fragment‑sized entry point for structure‑based design of TNF‑α antagonists, providing a defined N‑methyl vector for probing TYR135/TYR227 interactions identified in the docking studies.

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